molecular formula C9H9ClO3 B8300623 (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

(R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B8300623
M. Wt: 200.62 g/mol
InChI Key: GISNRFMQCNBYDG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1

InChI Key

GISNRFMQCNBYDG-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloromandelic acid (10.0 g, 53.6 mmol) in methanol was added sulfuric acid (3.1 mL, 58.9 mmol). The reaction mixture was refluxed for 6 hours. The reaction mixture was concentrated, neutralized with sat. sodium carbonate solution, extracted with ether, washed with brine, dried, and concentrated. Purification by silica gel chromatography (40% ethyl acetate in hexanes) yielded 10.0 g of (4-chlorophenyl)hydroxyacetic acid methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask containing 5.6 g (30 mmol) of p-chlorophenyl-α-hydroxyacetic acid and 100 mL of concentrated HCl:MeOH (1:9) was warmed to reflux for 12 hours. The solution was concentrated under reduced pressure, diluted with 250 mL of Et2O and washed once with 30 mL of H2O, twice with 30 mL of NaHCO3 solution, once with 30 mL of H2O and once with 30 mL of brine. The organic layer was dried (Na2SO4) and concentrated leaving 5.0 g (83%) of methyl p-chlorophenyl-α-hydroxyacetate lit m.p. 55° C.) 1H-NMR (CDCl3) δ7.36-7.28 (m, 4H), 5.13 (s, 1 H), 3.72 (s, 3H), 3.67 (br s, 1 H (exchanges with D2O)).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-(4-Chlorophenyl)-2-hydroxyacetic acid (40 g; 0.2 mol) is dissolved in 100 ml of methanol and stirred at +20° C. At this temperature 5 ml of concentrated sulfuric acid are added dropwise. After the addition is complete the reaction mixture is heated up to +45° C. and stirred for further 30 minutes. Then the reaction mixture is poured into a cooled (0° C.) solution of sodium carbonate (42 g; 0.4 mol) in 300 ml of water. The product is extracted with toluene (3×50 ml) washed with brine (3×50 ml) dried (Na2SO4) and evaporated. After crystallization from diethylether/hexane (10 g/80 g) 2-(4-chlorophenyl)-2-hydroxyacetic acid methylester (34 g; 84% yield) is obtained as a colorless solid. M.p. 54-55° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
diethylether hexane
Quantity
10 g
Type
reactant
Reaction Step Four

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